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Compound of Interest

Compound Name: Steroid sulfatase-IN-3

Cat. No.: B12406255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent, non-steroidal steroid

sulfatase (STS) inhibitor, Irosustat, also known as STX64, 667-COUMATE, and BN83495.

Given the initial query for "Steroid sulfatase-IN-3" yielded no publicly available information,

this guide focuses on Irosustat as a well-characterized exemplar of a clinical-stage STS

inhibitor. Irosustat has been the subject of numerous preclinical and clinical studies, making it

an informative model for understanding the therapeutic potential and mechanistic intricacies of

STS inhibition.

Core Concepts of Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It

catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and

dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and

dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be further

converted into potent estrogens and androgens, which can fuel the growth of hormone-

dependent cancers, including those of the breast, prostate, and endometrium.[3] STS activity is

found in a majority of hormone-receptor-positive breast tumors and its expression is associated

with a poorer prognosis.[1] Therefore, inhibiting STS is a promising therapeutic strategy to

deprive hormone-dependent tumors of the local steroid supply that drives their proliferation.[2]

Irosustat is a first-in-class, orally active, and irreversible inhibitor of STS.[3] Its mechanism of

action involves the transfer of its sulfamate group to the active site formylglycine residue of the
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STS enzyme, leading to its inactivation.[4] This irreversible inhibition effectively blocks the

conversion of inactive steroid sulfates to their active forms.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data for Irosustat from various in vitro and

in vivo studies.

Table 1: In Vitro Inhibitory Activity of Irosustat

Assay System
Cell Line/Enzyme
Source

IC50 Value Reference

Steroid Sulfatase

Inhibition
Placental Microsomes 8 nM [5]

Steroid Sulfatase

Inhibition
Intact MCF-7 cells 0.2 nM [5]

Steroid Sulfatase

Inhibition
Intact JEG-3 cells 1.7 nM [3]

Structure-Activity

Relationship Analogs
Intact JEG-3 cells 0.015 - 0.025 nM [4][6]

Table 2: Pharmacokinetic Parameters of Irosustat in Postmenopausal Women
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Parameter Value Conditions Reference

Elimination Half-life 24.44 - 29.75 hours 5-80 mg oral dose [7]

Apparent Plasma

Clearance
1199.52 L/day

Multiple oral doses (1-

80 mg)
[8]

Apparent Blood

Clearance
3.90 L/day

Multiple oral doses (1-

80 mg)
[8]

Blood to Plasma

Concentration Ratio

419 (in linear

conditions)

Multiple oral doses (1-

80 mg)
[8]

Time to Progression

(Median)
5.1 - 13.1 weeks

1-80 mg daily oral

dose in ER+ breast

cancer

[7]

Table 3: Clinical Efficacy and Pharmacodynamic Effects of Irosustat
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Endpoint Result
Clinical Trial
Context

Reference

STS Activity Inhibition

(PBLs)
>98%

Phase I,

postmenopausal

breast cancer (5 or 20

mg dose)

[7]

STS Activity Inhibition

(Tumor Tissue)
>99%

Phase I,

postmenopausal

breast cancer (5

mg/day for 5 days)

[3][7]

Clinical Benefit Rate

(CBR)

18.5% (ITT), 21.7%

(per-protocol)

Phase II (IRIS study),

added to an

aromatase inhibitor in

ER+ breast cancer

[1][9]

Progression-Free

Survival (PFS)
2.7 months (median)

Phase II (IRIS study),

added to an

aromatase inhibitor in

ER+ breast cancer

[9]

Change in Serum

Estrone (E1)
76% decrease

Phase I,

postmenopausal

breast cancer (5

mg/day)

[10]

Change in Serum

Estradiol (E2)
39% decrease

Phase I,

postmenopausal

breast cancer (5

mg/day)

[10]

Change in Serum

DHEA
41% decrease

Phase I,

postmenopausal

breast cancer (5

mg/day)

[10]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize

Irosustat.

1. Synthesis of Irosustat

The synthesis of Irosustat involves a Pechmann reaction to form the tricyclic coumarin core,

followed by sulfamoylation.[11]

Step 1: Formation of the Tricyclic Coumarin Core.

React methyl 2-oxocycloheptane carboxylate with resorcinol in the presence of

trifluoroacetic acid and concentrated sulfuric acid as condensing agents.

The temperature should be maintained below 10°C during the addition of the acids.

Quench the reaction with ice-water.

Collect the precipitate, wash with water, and dissolve in acetone. This yields the parent

tricyclic coumarin, 3-hydroxy-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-[c]][7]benzopyran.

[11]

Step 2: Sulfamoylation.

Dissolve the parent tricyclic coumarin in anhydrous N,N-dimethylformamide (DMF).

Add sodium hydride (60% dispersion in mineral oil) at 0°C under a nitrogen atmosphere.

Once the evolution of hydrogen has ceased, add sulfamoyl chloride in one portion.

The resulting product is Irosustat, (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-

3-yl) sulfamate.[6]

2. Steroid Sulfatase (STS) Inhibition Assay in Intact Cells (JEG-3)

This assay measures the ability of a compound to inhibit STS activity in a whole-cell context.[3]

Cell Culture:
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Culture JEG-3 human choriocarcinoma cells in appropriate medium (e.g., Eagle's

Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, in a

humidified incubator at 37°C with 5% CO2.[12]

Assay Procedure:

Seed JEG-3 cells in 96-well plates and allow them to adhere overnight.

Incubate the cells with varying concentrations of Irosustat (or other test compounds) for a

predetermined time.

Add [6,7-³H]estrone sulfate (E1S) to the medium and incubate for a further period (e.g., 4

hours) to allow for enzymatic conversion.

Stop the reaction and extract the steroids from the medium using an organic solvent (e.g.,

toluene).

Separate the product, [³H]estrone (E1), from the substrate, [³H]E1S, using thin-layer

chromatography (TLC).

Quantify the amount of [³H]E1 formed using liquid scintillation counting.

Calculate the percentage inhibition of STS activity for each concentration of the inhibitor

and determine the IC50 value.[3][13]

3. Cell Proliferation Assay (MCF-7)

This assay assesses the effect of STS inhibition on the proliferation of estrogen-receptor-

positive breast cancer cells.[8][10]

Cell Culture:

Maintain MCF-7 human breast cancer cells in Roswell Park Memorial Institute (RPMI)

1640 medium supplemented with fetal bovine serum and antibiotics.[10]

Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-

stripped fetal bovine serum for several days to deprive them of estrogens.[10]
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Assay Procedure:

Seed the hormone-deprived MCF-7 cells in 96-well plates.

Treat the cells with a source of estrone sulfate (E1S) to stimulate proliferation via its

conversion to estrogen.

Concurrently, treat the cells with various concentrations of Irosustat.

Incubate the plates for a period of 6-7 days, with media and treatments refreshed every 2-

3 days.

Assess cell proliferation using a suitable method, such as:

Direct Cell Counting: Using a hemocytometer or automated cell counter.[14]

DNA Quantification: Using a fluorescent dye like SYBR Green.[14]

Metabolic Assays: Such as the MTS or WST-1 assay, which measure mitochondrial

activity.[8][15]

Determine the effect of Irosustat on E1S-stimulated cell growth and calculate the

concentration that inhibits proliferation by 50% (IC50).

4. In Vivo Rat Uterotrophic Assay for Estrogenicity

This assay is used to determine if a compound has estrogenic or anti-estrogenic effects in a

living organism.[5][7][9]

Animal Model:

Use immature female rats (e.g., 21-22 days old) or ovariectomized adult rats to ensure low

endogenous estrogen levels.[7][9]

Assay Protocol:

Administer the test compound (Irosustat) and/or a known estrogen (e.g., estradiol) to the

rats daily for three consecutive days via oral gavage or subcutaneous injection.[7]
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Include a vehicle control group and a positive control group (estrogen only).

On the fourth day, humanely euthanize the animals and carefully dissect the uteri.

Weigh the wet and blotted uteri.

A significant increase in uterine weight compared to the vehicle control indicates an

estrogenic effect. A lack of increase in uterine weight in the presence of an estrogen

source would indicate an anti-estrogenic effect. Irosustat, being non-estrogenic, is not

expected to increase uterine weight on its own.[5]

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

pathways and processes related to Irosustat.
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Caption: Steroidogenesis pathway and the inhibitory action of Irosustat on STS.
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STS is overexpressed in
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and inhibit tumor growth

Synthesis of Irosustat
(non-steroidal, irreversible inhibitor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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